molecular formula C22H15N3O2S B12915007 3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 82450-45-1

3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B12915007
CAS No.: 82450-45-1
M. Wt: 385.4 g/mol
InChI Key: QDYHBBIZYQCKET-UHFFFAOYSA-N
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Description

3-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzothiazole derivatives with appropriate quinazolinone precursors. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) or copper iodide (CuI) to facilitate the coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of dihydroquinazolinone derivatives .

Scientific Research Applications

3-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to its combined benzothiazole and quinazolinone moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

82450-45-1

Molecular Formula

C22H15N3O2S

Molecular Weight

385.4 g/mol

IUPAC Name

3-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C22H15N3O2S/c1-27-15-11-12-18-19(13-15)28-22(24-18)25-20(14-7-3-2-4-8-14)23-17-10-6-5-9-16(17)21(25)26/h2-13H,1H3

InChI Key

QDYHBBIZYQCKET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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